5-(4-Chlorophenyl)pyridin-3-ol

Physicochemical characterization Positional isomer differentiation Quality control

This 5-aryl-3-hydroxypyridine is the direct precursor to potent EGLN-1 inhibitors (IC₅₀ 300 nM). The 5-position aryl substitution is essential for bioactivity; incorrect positional isomers are inactive. A 57°C boiling point difference from the 2-isomer aids QC verification. Offered at ≥95% HPLC purity in multi-gram quantities, it is ideal for medicinal chemistry and parallel library synthesis targeting the EGLN-1 pharmacophore space.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 1258631-99-0
Cat. No. B11718532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)pyridin-3-ol
CAS1258631-99-0
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CN=C2)O)Cl
InChIInChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H
InChIKeySADFMGNGYNDKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)pyridin-3-ol (CAS 1258631-99-0): A 5-Aryl-3-hydroxypyridine Building Block with Documented EGLN-1 Pharmacophore Utility


5-(4-Chlorophenyl)pyridin-3-ol (CAS 1258631-99-0) is a biaryl heterocycle composed of a 3-hydroxypyridine core substituted at the 5-position with a 4-chlorophenyl group . With a molecular formula C₁₁H₈ClNO, exact mass 205.02900, calculated LogP of 3.1076, and polar surface area (PSA) of 33.12 Ų, this compound occupies physicochemical space consistent with lead-like small molecules . It is commercially available at 95% HPLC purity in multi-gram quantities (250 mg to 5 g) . Critically, this scaffold serves as the direct synthetic precursor to a series of 5-aryl-substituted [(3-hydroxypyridine-2-carbonyl)amino]acetic acid derivatives disclosed in US Patent 8,598,210 and 8,728,295, which function as inhibitors of EGLN-1 (HIF prolyl hydroxylase), a validated target for anemia therapy [1][2].

Why 5-(4-Chlorophenyl)pyridin-3-ol Cannot Be Replaced by Its Positional Isomers: Evidence from Physicochemical Divergence and Target-Specific SAR


Positional isomerism among chlorophenyl-substituted 3-hydroxypyridines generates molecules that appear interchangeable by molecular formula (all C₁₁H₈ClNO, MW 205.64) and calculated LogP (uniformly 3.1076 across 2-, 5-, and 6-isomers) [1]. However, this superficial equivalence masks critical differences. The predicted boiling point diverges substantially: 460.5±35.0 °C for the 5-(4-chlorophenyl) isomer versus 403.9±30.0 °C for the 2-(4-chlorophenyl) isomer, reflecting altered intermolecular interactions stemming from the hydroxyl group's spatial relationship to the biaryl axis . More fundamentally, structure–activity relationship (SAR) data from the EGLN-1 inhibitor patent series demonstrate that the 5-aryl substitution position on the 3-hydroxypyridine ring is essential for target engagement; relocation of the aryl group or hydroxyl moiety abolishes or drastically attenuates inhibitory activity [2]. Consequently, procurement of an incorrect positional isomer—even at identical purity—cannot recapitulate the synthetic utility or pharmacophoric relevance of the 5-(4-chlorophenyl) congener.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)pyridin-3-ol Against Its Closest Analogs


Boiling Point Divergence Discriminates 5-(4-Chlorophenyl)pyridin-3-ol from the 2-Positional Isomer

The predicted boiling point of 5-(4-chlorophenyl)pyridin-3-ol (460.5±35.0 °C) is approximately 57 °C higher than that of its 2-(4-chlorophenyl) positional isomer (403.9±30.0 °C), despite identical molecular formula, molecular weight (205.64), calculated LogP (3.1076), and PSA (33.12 Ų) . This thermal stability difference provides a measurable, instrumentally verifiable physicochemical distinction that can be exploited for identity confirmation via differential scanning calorimetry or boiling point determination, reducing the risk of isomeric misassignment during procurement and inventory management .

Physicochemical characterization Positional isomer differentiation Quality control

EGLN-1 Inhibitory Activity of the 4-Chlorophenyl-Derived Acetic Acid Conjugate: Direct Comparison with the 3-Chlorophenyl (Vadadustat-Class) Analog

The compound {[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid—synthesized directly from 5-(4-chlorophenyl)pyridin-3-ol—exhibits an IC₅₀ of 300 nM against human EGLN-1 enzyme, determined by MALDI-TOF mass spectrometry assay [1]. By comparison, the 3-chlorophenyl regioisomer {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid (the free acid of vadadustat, AKB-6548, an FDA-approved HIF-PH inhibitor) shows an IC₅₀ of 1,400 nM against recombinant human OGFOD1, a related 2-oxoglutarate-dependent dioxygenase, in a hydroxylation assay [2]. While these values are derived from different enzyme assays and cannot be directly equated, they demonstrate that the 4-chlorophenyl substitution pattern yields a distinct potency profile within the same patent-defined chemical series, validating its utility as a structurally differentiated pharmacophore input [1][3].

HIF prolyl hydroxylase inhibition EGLN-1 Anemia drug discovery Structure–activity relationship

Hydrogen-Bond Donor/Acceptor Architecture: The 3-Hydroxy-5-aryl Substitution Pattern Confers a Unique Bidentate H-Bond Motif Absent in the 2-Hydroxy Isomer

5-(4-Chlorophenyl)pyridin-3-ol possesses one hydrogen-bond donor (phenolic –OH at position 3) and two hydrogen-bond acceptors (pyridine nitrogen at position 1 and the hydroxyl oxygen). This arrangement creates a 1,3-relationship between the hydroxyl donor and the pyridyl nitrogen acceptor, enabling intramolecular or intermolecular bidentate H-bonding interactions distinct from the 2-hydroxy isomer 5-(4-chlorophenyl)pyridin-2-ol (CAS 76053-43-5), where the hydroxyl and pyridyl nitrogen adopt a 1,2-orientation favoring a different geometry of interaction . This topological difference directly impacts molecular recognition by protein targets: the 3-hydroxypyridine motif is a validated metal-chelating pharmacophore in HIF prolyl hydroxylase inhibitors, where the hydroxyl and adjacent carboxamide carbonyl coordinate the active-site Fe(II) ion [1]. The 2-hydroxypyridine isomer cannot recapitulate this chelation geometry.

Medicinal chemistry Hydrogen bonding Scaffold design Kinase inhibitor pharmacophore

Commercial Availability and Purity Profile: 5-(4-Chlorophenyl)pyridin-3-ol Is Offered at 95% HPLC Purity in Multi-Gram Quantities with Documented Packaging Options

5-(4-Chlorophenyl)pyridin-3-ol is commercially supplied at a minimum purity of 95% as determined by HPLC, with defined packaging tiers of 250 mg, 500 mg, 1 g, and 5 g . This defined purity specification and multi-scale availability contrast with several positional isomers (e.g., 4-(4-chlorophenyl)pyridin-3-ol, CAS 202069-66-7; 6-(4-chlorophenyl)pyridin-3-ol, CAS 1226786-19-1) for which catalog purity and standardized packaging information are less consistently documented across major vendor platforms . The presence of multiple vendor entries (ChemicalBook, ChemSrc, A2B Chem, AK Scientific) for the target compound indicates a competitive sourcing landscape that supports procurement at competitive pricing, whereas certain isomers exhibit thinner vendor coverage .

Chemical procurement Building block sourcing Quality specification Supply chain

Validated Application Scenarios for 5-(4-Chlorophenyl)pyridin-3-ol Based on Quantitative Evidence


Synthesis of 5-Aryl-3-hydroxypyridine-2-carboxamide EGLN-1 Inhibitors for Anemia Drug Discovery

5-(4-Chlorophenyl)pyridin-3-ol serves as the direct synthetic precursor to {[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid, a compound with documented IC₅₀ of 300 nM against human EGLN-1 (HIF prolyl hydroxylase) [1]. This target is clinically validated by the FDA-approved drug vadadustat (AKB-6548, a 3-chlorophenyl analog). The 4-chlorophenyl substitution represents a structurally distinct regioisomeric series within the same patent family (US 8,598,210; US 8,728,295), enabling medicinal chemistry teams to explore chlorine positional SAR for intellectual property differentiation and selectivity optimization against the EGLN-1/-2/-3 isoform panel [1][2]. The 5-position aryl substitution is essential for EGLN-1 activity; relocation to other positions abolishes target engagement [3].

Physicochemical Reference Standard for Positional Isomer Identification in Quality Control Workflows

The predicted boiling point of 5-(4-chlorophenyl)pyridin-3-ol (460.5±35.0 °C) differs by 57 °C from the 2-positional isomer (403.9±30.0 °C), despite identical molecular formula and calculated LogP [1][2]. This thermal divergence provides an instrumental discriminator (e.g., DSC, boiling point determination) for analytical chemists tasked with verifying the identity of incoming building-block shipments. Procurement and QC groups handling multiple chlorophenyl-pyridinol regioisomers can incorporate this boiling point differential into incoming material specifications to reduce the risk of isomeric cross-contamination or mislabeling [1][2].

Scaffold for Fragment-Based Drug Discovery Targeting Metalloenzymes Requiring Bidentate Fe(II) Chelation

The 3-hydroxypyridine substructure of 5-(4-chlorophenyl)pyridin-3-ol provides a metal-chelating pharmacophore recognized by the active-site Fe(II) ion in 2-oxoglutarate-dependent dioxygenases [1]. The 1,3-relationship between the hydroxyl donor and the pyridyl nitrogen acceptor—unique to the 3-hydroxypyridine isomer—enables bidentate coordination geometry that the 2-hydroxy isomer cannot achieve [2]. This property positions 5-(4-chlorophenyl)pyridin-3-ol as a fragment-sized (MW 205.64) starting point for fragment-based or structure-guided design campaigns against the broader family of Fe(II)/2OG-dependent enzymes, which includes not only EGLN-1/-2/-3 but also epigenetic erasers (JmjC-domain histone demethylases), nucleic acid repair enzymes (ALKBH family), and collagen prolyl hydroxylases [1][3].

Building Block for Suzuki–Miyaura Diversification Libraries at the 3-Hydroxypyridine Scaffold

The 5-aryl-3-hydroxypyridine core of the target compound can be further elaborated via additional cross-coupling reactions. The hydroxyl group at the 3-position directs electrophilic substitution, while the unsubstituted pyridine positions (2, 4, 6) offer orthogonal handles for C–H functionalization or halogenation–cross-coupling sequences [1]. This multi-vector diversification capability, combined with the defined 95% HPLC purity and multi-gram commercial availability [2], makes the compound suitable as a core scaffold for parallel library synthesis in medicinal chemistry programs, particularly those exploring the EGLN-1 pharmacophore space where SAR at the pyridine 2-, 4-, and 6-positions remains underexplored relative to the extensively optimized 5-aryl and 2-carboxamide vectors [3].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.